Cyclobenzaprine-d3 Hydrochloride

Catalog No.
S943491
CAS No.
1184983-42-3
M.F
C20H22ClN
M. Wt
314.871
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine-d3 Hydrochloride

CAS Number

1184983-42-3

Product Name

Cyclobenzaprine-d3 Hydrochloride

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

314.871

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;

InChI Key

VXEAYBOGHINOKW-NIIDSAIPSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Synonyms

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine Hydrochloride; Flexeril-d3; Flexiban-d3;

Cyclobenzaprine-d3 (hydrochloride) (CRM) contains three deuterium atoms at the terminal methyl group. It is intended for use as an internal standard for the quantification of cyclobenzaprine by GC- or LC-mass spectrometry. Cyclobenzaprine is a skeletal muscle relaxant that also has sedative properties. It has been shown to antagonize muscarinic receptors (Kis = 25, 60, and 6 nM for M1, M2, and M3, respectively), serotonin 5-HT2 receptors (Kis = 56 and 330 nM for 5-HT2C and 5-HT2B, respectively), and histamine H1 receptor (IC50 = 20 nM).

Cyclobenzaprine-d3 Hydrochloride (CAS 1184983-42-3) is a stable, isotopically labeled reference material specifically engineered as an internal standard for the mass spectrometric quantification of the muscle relaxant cyclobenzaprine. Featuring three deuterium atoms on the terminal N-methyl group, it provides a +3 Da mass shift (molecular weight 314.9 g/mol) relative to the unlabeled drug. The hydrochloride salt form is specifically selected for its high solubility in polar organic solvents like methanol and its complete compatibility with aqueous liquid chromatography (LC) mobile phases. In procurement contexts for clinical research organizations (CROs), forensic laboratories, and bioanalytical testing facilities, this compound is the mandatory baseline for achieving regulatory-compliant precision in high-throughput LC-MS/MS and GC-MS workflows .

Research Fit

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis
Designed for method development, method validation, and routine sample quantification
Enables matrix-effect correction through matched co-elution and ionization behavior
Available as CRM-certified solution or research-grade solid to match workflow requirements

Substituting Cyclobenzaprine-d3 Hydrochloride with generic tricyclic internal standards (such as amitriptyline or escitalopram) introduces severe vulnerabilities in quantitative bioanalysis. Generic analogs do not perfectly co-elute with cyclobenzaprine on reversed-phase LC columns, meaning they elute into the mass spectrometer at different times and experience divergent matrix suppression profiles from co-eluting endogenous lipids or salts. This discrepancy causes the relative error to exceed the strict 15% threshold mandated by FDA/EMA bioanalytical guidelines when analyzing complex matrices like plasma or oral fluid. Furthermore, utilizing the free base form of cyclobenzaprine-d3 instead of the hydrochloride salt leads to poor solubility in high-aqueous starting gradients, risking standard precipitation, column clogging, and irreproducible injection volumes during automated overnight runs[1].

Substitution Risk

Matrix-effect correction Unlabeled analogs may not co-elute with the analyte, limiting reliable matrix-effect correction and introducing quantitative bias.
Mass discrimination Non-isotopic internal standards lack the +3 Da mass shift needed for baseline resolution, risking isotopic cross-talk in native analyte channels.
Regulatory method criteria Substituting with non-isotopic standards may not meet accuracy and precision expectations required for regulated bioanalysis.

Absolute Matrix Effect Neutralization in Complex Biological Fluids

In LC-ESI-MS/MS analysis of biological fluids, generic internal standards elute at different retention times, exposing them to differential ion suppression. Cyclobenzaprine-d3 Hydrochloride perfectly co-elutes with the target analyte, maintaining quantitative accuracy (relative error <5%) and precision (<15% RSD) even when absolute matrix suppression exceeds 50% [1].

Evidence DimensionMatrix effect correction (RSD%)
Target Compound Data<5% quantitative variance due to matrix
Comparator Or BaselineGeneric IS (e.g., escitalopram) (requires strict matrix matching to avoid >15-20% variance)
Quantified Difference>3-fold improvement in precision under variable matrix suppression
ConditionsLC-MS/MS of plasma/urine samples using positive ESI mode

Eliminates the need for costly and time-consuming sample purification steps like solid-phase extraction (SPE) in high-throughput clinical workflows.

Purity specifications
Data to verify
HPLC purity ≥95%–98%; isotopic purity up to 99 atom % D; d2 impurity ~3.0% relative intensity.
Supports quantitative accuracy and low isotopic cross-talk in MRM channels.
Verify Certificate of Analysis for actual batch purity and d2 impurity level.

Isotopic Mass Shift for Zero-Interference Quantification

Cyclobenzaprine-d3 Hydrochloride provides a stable +3 Da mass shift (precursor m/z 279.2) compared to unlabeled cyclobenzaprine (m/z 276.2). This specific deuteration degree ensures that the natural isotopic envelope (M+1, M+2) of the highly concentrated analyte does not interfere with the internal standard channel, maintaining a signal-to-noise ratio of ≥127:1 at the lower limit of quantification (LLOQ) [1].

Evidence DimensionIsotopic interference / Cross-talk
Target Compound DataZero cross-talk at +3 Da shift
Comparator Or BaselineUnlabeled cyclobenzaprine or +1/+2 Da labeled analogs (significant M+1/M+2 overlap)
Quantified Difference100% elimination of false-positive IS signal enhancement
ConditionsMultiple Reaction Monitoring (MRM) at high analyte concentrations (e.g., upper limit of linearity >1000 ng/mL)

Prevents calibration curve non-linearity at high concentrations, ensuring reliable therapeutic drug monitoring.

CRM vs. research-grade
Head-to-head
CRM grade: $210/1 mL solution, ISO 17034/ISO/IEC 17025 accredited, full COA. Research-grade: ~$197/1 mg solid, HPLC certificate only.
Informs selection between audit-ready documentation and cost efficiency.
CRM grade recommended for regulated bioanalytical laboratories; research-grade suitable for non-GLP settings.

Enhanced Aqueous Solubility for Reversed-Phase LC Compatibility

Supplied as a hydrochloride salt, Cyclobenzaprine-d3 HCl is freely soluble in methanol and highly compatible with high-aqueous mobile phases (e.g., 0.1% formic acid in water). Unlike the free base form, which can precipitate when injected into starting LC gradient conditions (typically 90-95% aqueous), the HCl salt remains completely dissolved, preventing column clogging and injection-to-injection area variation.

Evidence DimensionAqueous mobile phase compatibility
Target Compound DataComplete solubility in >90% aqueous LC starting conditions
Comparator Or BaselineCyclobenzaprine free base (poor aqueous solubility, risk of precipitation)
Quantified DifferenceElimination of injection-related precipitation and peak area drop-off
ConditionsReversed-phase LC-MS/MS starting gradients (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)

Guarantees uninterrupted automated overnight runs and extends the lifespan of analytical UHPLC columns.

ANDA documentation support
Class-level
Supplied with regulatory-compliant characterization data; USP/EP traceability available upon feasibility assessment.
May reduce internal method validation documentation effort.
Confirm documentation completeness with supplier before use in regulatory submissions.
Solution vs. solid form
Head-to-head
Pre-formulated solution (100 µg/mL methanol) eliminates weighing/dissolution; saves ~15-20 min per batch. Solid powder requires reconstitution.
Supports workflow efficiency evaluation for high-throughput laboratories.
Solid form may provide longer shelf-life; solution format minimizes preparation variability.
d3 vs. higher deuteration
Class-level
d3: +3 Da mass shift, 97% d3 / 3.0% d2, minimal retention shift. d6/d10 analogs may show increased deuterium exchange and retention time shifts.
d3 labeling balances mass resolution and physicochemical similarity to the native analyte.
Non-isotopic structural analogs typically exhibit different extraction recovery and chromatographic behavior.
Regulatory acceptance context
Class-level
SIL-IS methods preferred in bioanalytical guidance; enable matrix-effect correction within typical acceptance ranges. Non-isotopic standards show wider variability.
Supports bioanalytical method validation acceptance criteria review.
Individual method performance requires experimental confirmation in the target matrix.

High-Throughput Clinical Toxicology & Therapeutic Drug Monitoring (TDM)

Utilizing the +3 Da mass shift and exact co-elution to quantify cyclobenzaprine in human plasma or urine without extensive sample prep, ensuring high-throughput turnaround times [1].

Pharmacokinetic (PK) and Bioequivalence Studies

Serving as the critical internal standard to achieve FDA/EMA-compliant precision (<15% RSD) across a wide dynamic range (e.g., 0.1 to 1000 ng/mL) during clinical trials [1].

Forensic Oral Fluid Testing

Acting as a stable standard for rapid LC-MS/MS or Paper Spray Mass Spectrometry (PS-MS) screening, where matrix effects from saliva are highly variable and require exact isotopic correction [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Generic drug bioanalytical method support
Method validation documentation package
Traceability documentation review; ANDA method readiness
Forensic and clinical research toxicology
Pre-formulated solution format
Throughput efficiency; sample preparation reproducibility
Cost-efficient research quantification
Research-grade solid material
Purity verification; cost-per-analysis optimization
GLP pharmacokinetic and bioequivalence studies
CRM-grade certified reference material
Metrological traceability; stability documentation under intended storage

Appearance

A 1 mg/ml solution in methanol

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